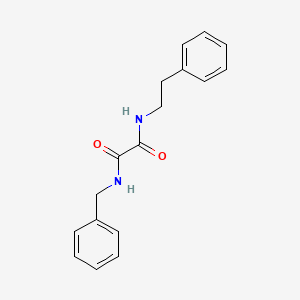![molecular formula C14H13F2N3O2 B6575887 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide CAS No. 1203240-34-9](/img/structure/B6575887.png)
3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide, also known as DFDPB, is a chemical compound that has recently been studied for its potential applications in scientific research. DFDPB is a synthetic compound with a unique structure that has been shown to possess a wide range of biochemical and physiological effects.
科学研究应用
3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been shown to be a potent inhibitor of protein kinase C (PKC), and has been used to study the role of PKC in various cellular processes. 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has also been used to study the effects of PKC inhibition on cell proliferation and apoptosis, as well as the effects of PKC on the expression of certain genes. Additionally, 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been used to study the effects of PKC on the regulation of the cell cycle, and the effects of PKC on the activation of certain signaling pathways.
作用机制
3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide acts as an inhibitor of protein kinase C (PKC), a family of enzymes that are involved in the regulation of a variety of cellular processes. When 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide binds to the active site of the enzyme, it prevents the enzyme from binding to its substrate and thus prevents the enzyme from carrying out its normal function. This inhibition of PKC leads to a decrease in the activity of certain signaling pathways, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The inhibition of PKC by 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of certain cancer cells, as well as to induce apoptosis in certain cells. Additionally, 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been shown to affect the expression of certain genes, as well as to alter the activity of certain signaling pathways. Finally, 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been shown to have an effect on the regulation of the cell cycle.
实验室实验的优点和局限性
The use of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive compound, making it widely available for use in experiments. Secondly, it has been shown to be a potent inhibitor of PKC, making it an ideal tool for studying the effects of PKC inhibition on various cellular processes. Finally, it is a relatively stable compound, making it suitable for use in long-term experiments.
However, there are also some limitations to the use of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide in laboratory experiments. For example, it has been shown to be a relatively weak inhibitor of PKC, meaning that it may not be suitable for use in experiments that require a stronger inhibition of PKC activity. Additionally, 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been shown to have a relatively short half-life, meaning that it may not be suitable for use in long-term experiments.
未来方向
The potential future directions of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide research are numerous. Firstly, further studies could be conducted to determine the effects of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide on other cellular processes, such as cell migration, cell adhesion, and cell differentiation. Secondly, further studies could be conducted to determine the effects of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide on the expression of other genes, as well as the effects of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide on other signaling pathways. Additionally, further studies could be conducted to determine the effects of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide on other types of cells, such as immune cells, stem cells, and neurons. Finally, further studies could be conducted to develop more potent inhibitors of PKC, as well as to develop more stable compounds for use in long-term experiments.
合成方法
3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide can be synthesized through a multi-step process that begins with the reaction of 2-bromo-3,4-difluorobenzamide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS). This reaction produces an intermediate compound, which is then reacted with 6-oxo-1,6-dihydropyridazin-1-ylpropyl bromide in the presence of sodium bicarbonate and tetrahydrofuran (THF). The final product is the desired 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide molecule.
属性
IUPAC Name |
3,4-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-11-5-4-10(9-12(11)16)14(21)17-6-2-8-19-13(20)3-1-7-18-19/h1,3-5,7,9H,2,6,8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIWRADBZFSDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B6575821.png)
![N-[4-(4-methylbenzenesulfonamido)-3-nitrophenyl]acetamide](/img/structure/B6575829.png)
![2,2-dimethyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B6575836.png)
![1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methoxyethan-1-one](/img/structure/B6575839.png)
![1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B6575853.png)
![1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575873.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575875.png)
![3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6575878.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B6575884.png)
![4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6575896.png)
![2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575899.png)
![5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575906.png)
![4-chloro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B6575916.png)
